molecular formula C11H21NO3 B6286667 tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate CAS No. 2370967-14-7

tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate

Cat. No.: B6286667
CAS No.: 2370967-14-7
M. Wt: 215.29 g/mol
InChI Key: SREITKHLXHZJEE-DTWKUNHWSA-N
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Description

tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate is an organic compound that features a tert-butyl group, a cyclopentyl ring with a hydroxyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group into the molecule . The reaction conditions often require a catalyst, such as a manganese complex, to facilitate the oxidation process .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The flow microreactor system allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, while the hydroxyl group on the cyclopentyl ring allows for hydrogen bonding interactions. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREITKHLXHZJEE-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CC[C@H](C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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